Lanthanum nickel oxide
Description
Historical Evolution of Perovskite-Based Oxygen Electrode Materials
The exploration of perovskite oxides as oxygen electrode materials began in the mid-20th century, driven by the need for efficient catalysts in fuel cells and electrolyzers. LaNiO₃, a prototypical perovskite with the general formula ABO₃, gained prominence due to its mixed ionic-electronic conductivity and stability under oxidative conditions. Early studies in the 1970s, such as Matsumoto et al.’s seminal work, demonstrated that LaNiO₃ undergoes redox transitions between Ni³⁺/Ni²⁺ states at specific potentials in alkaline media, enabling its use in oxygen reduction and evolution reactions (ORR/OER) . These findings laid the groundwork for understanding how perovskite electronic structures influence catalytic activity.
By the 1990s, researchers recognized that A-site doping (e.g., substituting La with Sr or Ca) could enhance LaNiO₃’s oxygen mobility and surface reactivity. For instance, Sr-doped La₁₋ₓSrₓNiO₃ exhibited improved ORR kinetics due to increased oxygen vacancy concentrations and optimized Ni-O bond lengths . Concurrently, advances in characterization techniques like in situ X-ray diffraction and impedance spectroscopy revealed that LaNiO₃’s performance in SOCs correlates strongly with its exsolution behavior—the migration of transition metals (e.g., Ni) to the surface under reducing conditions, forming catalytically active nanoparticles .
Recent innovations focus on tailoring LaNiO₃’s B-site composition. Ru-doped variants, such as LaNi₀.₉Ru₀.₁O₃, have shown exceptional stability at high reduction temperatures (>1000°C), with in situ studies confirming the formation of metallic Ru nanoparticles that enhance OER activity . These developments underscore LaNiO₃’s adaptability as a platform for designing next-generation oxygen electrodes.
Table 1: Milestones in LaNiO₃ Research
Properties
Molecular Formula |
LaNiO3 |
|---|---|
Molecular Weight |
245.597 g/mol |
IUPAC Name |
lanthanum(3+);nickel(3+);oxygen(2-) |
InChI |
InChI=1S/La.Ni.3O/q2*+3;3*-2 |
InChI Key |
PRLPTRWWZFPYGM-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[Ni+3].[La+3] |
Origin of Product |
United States |
Preparation Methods
Sol-Gel Method
The sol-gel method is widely used due to its cost-effectiveness, compositional control, and ability to produce nanostructured materials with high surface area and porosity.
-
- Precursors such as lanthanum nitrate (La(NO3)3·xH2O) and nickel acetate (Ni(CH3COO)2·4H2O) or nickel nitrate are dissolved in solvents like deionized water and ethanol.
- Citric acid or other chelating agents are added to form a homogeneous solution.
- The solution is stirred and heated to promote gel formation.
- The gel is dried and then calcined at temperatures ranging from 650°C to 800°C to achieve the perovskite phase.
-
- La doping concentrations typically range from 1 to 4 wt% for La-doped NiO.
- Optimal doping (e.g., 3 wt% La) reduces the band gap, enhancing photocatalytic activity by facilitating charge transfer and reducing electron-hole recombination.
- Excess doping beyond optimal levels leads to lattice distortion and increased band gap due to La atom clustering.
| Parameter | Typical Values |
|---|---|
| Precursors | La(NO3)3·xH2O, Ni(CH3COO)2·4H2O |
| Solvent | Deionized water, ethanol |
| Chelating agent | Citric acid, formamide |
| pH adjustment | Ammonia to pH ~7 |
| Gelation temperature | 50°C |
| Drying temperature | 100°C |
| Calcination temperature | 650°C - 800°C |
| Calcination duration | 5 - 7 hours |
Structural and Morphological Characterization:
- X-ray diffraction confirms perovskite phase formation.
- Scanning electron microscopy reveals nanoscale morphology.
- Energy-dispersive X-ray spectroscopy confirms elemental composition.
- UV-visible and photoluminescence spectroscopy assess optical properties and band gap tuning.
Chemical Solution Deposition (CSD)
-
- A precursor solution is prepared by dissolving lanthanum nitrate and nickel acetate in a solvent mixture of acetic acid, deionized water, and formamide.
- The molar ratio of lanthanum to nickel precursors is maintained at 1:1.
- The solution is filtered through a 0.2 μm millipore filter to remove impurities.
- Concentration is adjusted to ~0.3 M.
- The solution is then deposited onto substrates and heat-treated to form thin films.
-
- Operates under atmospheric conditions.
- Reduces raw material costs.
- Suitable for ferroelectric thin-film applications due to low resistivity (~4 Ω·cm).
Sol-Gel Combustion Method (for Doped Variants)
-
- Stoichiometric amounts of lanthanum nitrate, nickel nitrate, and dopant nitrate (e.g., ferric nitrate for Fe doping) are dissolved in deionized water.
- Citric acid is added as a fuel and chelating agent.
- The solution is stirred and heated (~50°C) with pH adjustment to 7 using ammonia.
- Gel formation is followed by drying at 100°C.
- The dried gel is combusted at 180°C for 12 hours to remove organics.
- Final calcination at 650°C for 7 hours yields perovskite crystals.
-
- Produces iron-doped this compound with enhanced electrical properties.
- Enables control over crystal structure and morphology.
Green Synthesis Method
-
- Utilizes plant extracts (e.g., Azadirachta indica leaf extract) as reducing and stabilizing agents.
- Nickel nitrate and lanthanum nitrate are dissolved in the leaf extract solution.
- The mixture is heated (~80°C) under reflux for several hours.
- After cooling, the solution is evaporated to remove moisture.
- The precipitate is annealed at 800°C for 5 hours to form nanoparticles.
-
- Eco-friendly and sustainable.
- Avoids toxic chemicals.
- Produces nanoparticles with controlled size and oxidation states.
-
- X-ray diffraction confirms phase purity.
- X-ray photoelectron spectroscopy identifies oxidation states.
- Field emission scanning electron microscopy and energy dispersive X-ray analysis confirm morphology and composition.
Comparative Analysis of Preparation Methods
| Method | Temperature Range (°C) | Time Duration | Advantages | Typical Product Form | Key Applications |
|---|---|---|---|---|---|
| Sol-Gel | 50 (gel), 650-800 (calcination) | Hours to days | Cost-effective, compositional control | Nanostructured powders | Photocatalysis, catalysis |
| Chemical Solution Deposition | ~Room temp to moderate heating | Solution preparation time | Low cost, atmospheric operation | Thin films | Thin-film electronics |
| Sol-Gel Combustion | 50 (gel), 180 (combustion), 650 (calcination) | Hours to days | Fast combustion, dopant incorporation | Doped perovskite powders | Electrical and magnetic devices |
| Green Synthesis | 80 (reflux), 800 (annealing) | Several hours | Eco-friendly, avoids toxic reagents | Nanoparticles | Luminescence, environmental |
Research Findings on Lanthanum Doping Effects
- Lanthanum doping in nickel oxide nanostructures modifies the band gap, typically decreasing it up to an optimal doping level (~3 wt%), enhancing photocatalytic efficiency by facilitating charge transfer and reducing recombination of electron-hole pairs.
- Beyond optimal doping, band gap increases due to lattice distortions caused by La clustering.
- La-doped NiO shows improved pollutant degradation efficiency (up to 84%) and good cyclic stability (~77% after six cycles).
- Oxygen vacancies induced by doping play a crucial role in photocatalytic performance by trapping charge carriers and improving light absorption.
- The Burstein–Moss effect explains band gap widening at higher doping levels due to filling of lower energy states.
Summary Table of Key Experimental Data for La-Doped NiO
Chemical Reactions Analysis
Oxygen Evolution Reaction (OER)
In alkaline electrolytes, Ruddlesden-Popper La₂NiO₄₊δ undergoes surface reconstruction , forming a 2 nm amorphous (oxy)hydroxide layer enriched with under-coordinated Ni sites. This transformation enhances OER activity by 45× compared to pristine La₂NiO₄₊δ .
| Material | OER Activity (mA/cm²) | Stability |
|---|---|---|
| Pristine La₂NiO₄₊δ | 1.0 | Stable under cycling |
| Surface-Reconstructed | 45.0 | Retains amorphous layer |
Chemical Looping Combustion (CLC)
Cu- and Ca-doped LaNiO₃ perovskites demonstrate enhanced oxygen transport for low-temperature CLC. Doping reduces oxygen release temperatures by ~70°C compared to undoped LaNiO₃, with oxygen storage capacities up to 7.8 wt% .
| Dopant | Oxygen Storage (wt%) | Oxygen Transport Rate (wt%/min) |
|---|---|---|
| Undoped | 3.0 | 0.4 |
| Cu/Ca-doped | 7.8 | 0.82 |
Degradation and Reactivity
LaNiO₃ exhibits selective leaching in acidic environments. Sulfuric acid leaching recovers >90% La but <10% Ni/Fe, highlighting its potential for rare-earth recovery from spent catalysts .
Persulfate Activation
As a heterogeneous catalyst, LaNiO₃ activates persulfate (PS) to generate hydroxyl (∙OH) and sulfate (∙SO₄⁻) radicals. Radical scavenger studies confirm both radicals contribute to pollutant degradation, though bicarbonate and organic matter inhibit reactivity .
| Scavenger | Radical Quenched | Degradation Efficiency (%) |
|---|---|---|
| None | – | 78 |
| Ethanol | ∙OH | 45 |
| L-methionine | ∙SO₄⁻ | 52 |
Environmental Remediation
La-doped NiO nanostructures degrade rhodamine B under visible light, achieving 84% efficiency at 3.0 wt% La. Cyclic stability tests show ~77% activity retention after six cycles, underscoring durability .
| Cycle | Degradation Efficiency (%) |
|---|---|
| 1 | 84 |
| 3 | 82 |
| 6 | 77 |
Surface Dynamics in Electrochemical Systems
Amorphous LaNiOₓ cocatalysts enhance hematite photoanode performance by reducing charge-transfer resistance and passivating surface states. This highlights the role of crystallinity control in optimizing electrocatalytic efficiency .
Scientific Research Applications
Catalytic Applications
Photocatalysis
Lanthanum nickel oxide has shown promising results in photocatalytic applications, particularly in the degradation of organic pollutants. A study demonstrated that lanthanum-doped nickel oxide nanostructures exhibited an 84% degradation efficiency for pollutants under UV-visible light irradiation. The doping process not only reduced the band gap but also increased the active surface area, enhancing photocatalytic performance significantly .
Heterogeneous Activation of Sodium Persulfate
This compound acts as an effective heterogeneous activator for sodium persulfate in degrading pharmaceuticals such as sulfamethoxazole. This application highlights its potential in environmental remediation, where it can facilitate the breakdown of persistent organic contaminants .
Energy Storage and Conversion
Electrocatalysts for Fuel Cells
This compound is extensively studied as an electrocatalyst in solid oxide fuel cells (SOFCs). It serves as a cathode material due to its high conductivity and stability under operational conditions. Research indicates that this compound-based perovskites can enhance the oxygen reduction reaction (ORR) and oxygen evolution reaction (OER), making them suitable for both fuel cells and regenerative fuel cells .
Supercapacitors
In supercapacitor technology, this compound has been tested as an electrode material. Nanoscale structures of this compound have been synthesized to improve charge storage capabilities, demonstrating enhanced electrochemical performance compared to traditional materials .
Sensors
Gas Sensors
This compound is utilized in gas sensing applications due to its sensitivity to various gases. For instance, it has been employed as a p-type semiconductor in gas sensors, capable of detecting gases like carbon monoxide and ethanol. The unique properties imparted by lanthanum doping enhance the sensor's response time and sensitivity .
Material Recovery
Recovery from Spent Catalysts
Research has explored the recovery of valuable metals such as lanthanum and nickel from spent hydrocracking catalysts through leaching processes. This method not only recovers these metals but also highlights the importance of this compound in recycling efforts within the chemical industry .
Data Table: Summary of Applications
Case Studies
Case Study 1: Photocatalytic Efficiency Enhancement
A recent study focused on the synthesis of lanthanum-doped nickel oxide nanostructures using a sol-gel method. The research highlighted that increasing the concentration of lanthanum from 1% to 3% significantly improved photocatalytic efficiency from 54% to 84%. The study utilized various characterization techniques such as X-ray diffraction (XRD) and photoluminescence spectroscopy to analyze structural and optical properties, confirming the correlation between dopant concentration and photocatalytic performance .
Case Study 2: Electrocatalytic Performance in Fuel Cells
In another study, this compound was incorporated into a composite cathode for solid oxide fuel cells. The results indicated that this composite demonstrated superior electrochemical performance at lower operating temperatures compared to conventional materials, thus paving the way for more efficient fuel cell technologies. The study emphasized the role of lanthanum in enhancing charge extraction and stability within the NiOx matrix .
Mechanism of Action
The mechanism of action of lanthanum nickel oxide in catalytic reactions involves the adsorption of reactant molecules onto its surface, followed by the transfer of electrons between the reactants and the catalyst. This process is facilitated by the unique electronic structure of this compound, which allows for efficient charge transfer and the formation of reactive intermediates . The presence of oxygen vacancies and the mixed valence states of nickel (Ni²⁺/Ni³⁺) play a crucial role in enhancing the catalytic activity of the compound .
Comparison with Similar Compounds
Key Properties of LONH :
- Specific Capacitance : 783.0 F g⁻¹ at 1 A g⁻¹, nearly double that of pristine Ni(OH)₂ .
- Energy Density : 107.8 Wh kg⁻¹ at 800 W kg⁻¹, with 86.9% retention at 4 kW kg⁻¹ .
- Cycle Stability : 90.1% capacitance retention after 3,000 cycles, alongside a Coulombic efficiency of 96.1% .
Comparison with Similar Compounds
Structural and Functional Comparisons
Electrochemical Performance
Specific Capacitance :
Cycle Stability :
Unique Advantages of Lanthanum Nickel Oxide
Morphological Control: La doping in Ni(OH)₂ reduces nanosheet thickness (from ~10 nm to <5 nm), enhancing surface area and redox activity .
Synergistic Effects : La₂O₃ improves proton conductivity, while Ni(OH)₂ provides Faradaic pseudocapacitance .
Scalability : LONH synthesis can be extended to other lanthanide-transition metal composites (e.g., CeO₂/Ni(OH)₂) .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of phase-pure lanthanum nickel oxide (LaNiO₃) for catalytic applications?
- Methodological Answer : Use controlled calcination temperatures (600–900°C) to avoid secondary phases like La₂O₃ or NiO. Monitor phase evolution via X-ray diffraction (XRD) and confirm purity with Rietveld refinement. For example, increasing synthesis temperature above 700°C promotes La₂O₃ formation, while lower temperatures favor LaNiO₃ . Pair XRD with scanning electron microscopy (SEM) and energy-dispersive spectroscopy (EDS) to verify stoichiometry and elemental distribution .
Q. What characterization techniques are critical for evaluating LaNiO₃ thin-film quality in oxygen evolution reaction (OER) studies?
- Methodological Answer : High-precision thin films synthesized via atomic layer deposition (ALD) or pulsed laser deposition (PLD) require atomic-scale structural validation using X-ray photoelectron spectroscopy (XPS) and high-resolution transmission electron microscopy (HRTEM). For OER activity, combine cyclic voltammetry (CV) with in situ Raman spectroscopy to correlate electronic structure (e.g., Ni³⁺/Ni²⁺ redox pairs) with catalytic performance .
Q. How do researchers resolve contradictions in reported OER activities of LaNiO₃-based catalysts?
- Methodological Answer : Cross-validate data using standardized electrochemical protocols (e.g., same reference electrodes, IR compensation). For instance, iron doping (LaNi₁₋ₓFeₓO₃) enhances OER efficiency by stabilizing Ni³⁺ and optimizing oxygen vacancy density. Use density functional theory (DFT) calculations to model electronic band structures and compare with experimental XPS/UPS data .
Advanced Research Questions
Q. What advanced methods quantify exsolved nickel nanoparticles from LaNiO₃-based perovskites for solid oxide fuel cells (SOFCs)?
- Methodological Answer : Magnetic measurements differentiate ferromagnetic Ni nanoparticles from the paramagnetic perovskite matrix. Calibrate using vibrating sample magnetometry (VSM) and correlate with TEM particle size distributions. For example, exsolved Ni nanoparticles (5–20 nm) in Sr-doped LaCrO₃ exhibit saturation magnetization proportional to Ni content .
Q. How can researchers address discrepancies in phase stability during LaNiO₃ reduction under hydrogen atmospheres?
- Methodological Answer : Perform in situ XRD or environmental TEM to track phase transitions (e.g., LaNiO₃ → La₂NiO₄ + Ni). Use thermogravimetric analysis (TGA) with mass spectrometry to detect H₂O/CO₂ release. Note that reduction kinetics vary with particle size and defect density, requiring controlled gas flow rates and temperature ramps .
Q. What strategies improve the electrochemical stability of LaNiO₃ in supercapacitors?
- Methodological Answer : Composite LaNiO₃ with conductive carbon matrices (e.g., graphene) to mitigate pulverization. Optimize charge/discharge cycles via galvanostatic testing (e.g., 1–5 A g⁻¹) and analyze capacity retention. For La₂O₃-Ni(OH)₂ composites, a 1:8.8 mass ratio with activated carbon achieves 107.8 Wh kg⁻¹ energy density and 90% capacity retention after 3,000 cycles .
Q. How do interfacial effects in LaNiO₃ heterostructures influence magnetic properties?
- Methodological Answer : Use muon spin rotation (μSR) spectroscopy to probe magnetic order at interfaces. For LaNiO₃ bilayers, interfacial charge transfer alters Ni spin states, detectable via neutron diffraction or X-ray magnetic circular dichroism (XMCD). Collaborate with facilities like the Paul Scherrer Institute for specialized beamline access .
Data Analysis and Contradiction Management
Q. How should researchers interpret conflicting reports on LaNiO₃’s oxygen vacancy formation energy?
- Methodological Answer : Reconcile discrepancies by standardizing defect calculation methods (e.g., DFT with Hubbard U corrections). Compare oxygen vacancy concentrations using positron annihilation spectroscopy or electrical conductivity relaxation (ECR) under varying pO₂ conditions .
Q. What statistical approaches validate reproducibility in LaNiO₃ thin-film synthesis?
- Methodological Answer : Adopt Design of Experiments (DoE) frameworks to isolate variables (e.g., precursor ratios, annealing time). Use multivariate analysis (e.g., PCA) on XRD/EDS datasets to identify dominant synthesis parameters. PNNL’s high-precision synthesis protocols (e.g., identical equipment for standards) minimize batch-to-batch variability .
Tables for Critical Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
